Diethyl (2-cyanoethyl)phosphonate
Overview
Description
Scientific Research Applications
Diethyl (2-cyanoethyl)phosphonate has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Diethyl (2-cyanoethyl)phosphonate is a chemical compound used in various biochemical reactions. Its primary targets are the molecules involved in the formation of carbon-carbon bonds . It is also used as a reactant for heteroatom-directed alkyl cyanation of alkynes .
Mode of Action
The compound interacts with its targets by participating in the reaction and forming new bonds. For instance, in the heteroatom-directed alkyl cyanation of alkynes, it provides the cyanoethyl group that is added to the alkyne .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is used as a fluorescent substrate for carbon-phosphorous lyase, a key enzyme in the breakdown of organophosphonates . It is also used in the microwave-assisted cleavage of phosphate, phosphonate, and phosphoramide esters .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of Action
The action of this compound results in the formation of new molecules. For example, in the heteroatom-directed alkyl cyanation of alkynes, it leads to the formation of new carbon-carbon bonds . In the cleavage of phosphate, phosphonate, and phosphoramide esters, it results in the breakdown of these esters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and efficiency of reactions it participates in can be affected by factors such as temperature, pH, and the presence of catalysts . .
Biochemical Analysis
Biochemical Properties
Diethyl (2-cyanoethyl)phosphonate plays a significant role in biochemical reactions. It is used as a reactant for heteroatom-directed alkyl cyanation of alkynes . It also serves as a fluorescent substrate for carbon-phosphorous lyase
Molecular Mechanism
It is known to participate in reactions such as microwave-assisted cleavage of phosphate, phosphonate, and phorphoramide esters
Preparation Methods
Diethyl (2-cyanoethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with acrylonitrile under basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate compounds.
Substitution: It participates in substitution reactions, where the cyano group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Diethyl (2-cyanoethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl cyanomethylphosphonate: Similar in structure but with a different alkyl group.
Diethyl phosphite: Lacks the cyano group, leading to different reactivity and applications.
Dimethyl methylphosphonate: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties. The uniqueness of this compound lies in its cyanoethyl group, which imparts specific reactivity and makes it suitable for particular synthetic and research applications.
Properties
IUPAC Name |
3-diethoxyphosphorylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOZIDLMPNCNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC#N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143803 | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10123-62-3 | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10123-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010123623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanephosphonic acid, 2-cyano-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-cyanoethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmaceutical composition of diethyl (2-cyanoethyl)phosphonate?
A2: The research papers [, ] describe pharmaceutical compositions containing this compound and a pharmaceutically acceptable carrier. These compositions may also include pharmaceutically acceptable salts of this compound. The specific types of carriers and salts are not specified in the provided abstracts.
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